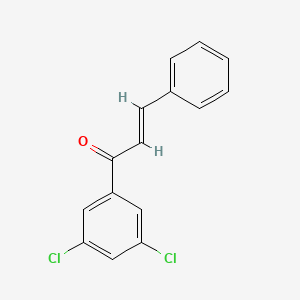

1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYDPFFVNMCIH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Reactants: 3,5-dichlorobenzaldehyde and acetophenone

- Solvent: Ethanol or methanol

- Base Catalyst: Sodium hydroxide (NaOH) aqueous solution, typically 10-50% w/v

- Conditions: Stirring at room temperature or slightly elevated temperature (0–25 °C)

- Reaction Time: Several hours (typically 12–24 hours)

- Work-up: Acidification with dilute HCl to pH ~5, followed by filtration of the precipitated product

- Purification: Recrystallization from ethanol or chromatographic techniques

Detailed Procedure

- Dissolve equimolar amounts (e.g., 5 mmol each) of 3,5-dichlorobenzaldehyde and acetophenone in ethanol (15–20 mL).

- Slowly add sodium hydroxide solution (50% w/v, about 3 mL) to the stirred mixture at room temperature.

- Stir the mixture for 16–24 hours, monitoring reaction progress by thin-layer chromatography (TLC).

- Upon completion, pour the reaction mixture into crushed ice to precipitate the chalcone.

- Filter, wash with cold water, dry, and recrystallize from ethanol.

This method yields the chalcone as a crystalline solid with typical yields ranging from 65% to 80% depending on reaction optimization.

Reaction Optimization and Variations

Solvent and Base Variations

- Methanol and ethanol are common solvents; ethanol is preferred for better solubility and ease of product isolation.

- Sodium hydroxide is the standard base; potassium hydroxide (KOH) can also be used.

- Reaction temperature is generally ambient; cooling to 0–5 °C during base addition can improve selectivity.

Alternative Synthetic Routes

- Some protocols use continuous flow reactors for industrial scale-up to improve yield and purity.

- Microwave-assisted synthesis has been reported for chalcones to reduce reaction time significantly.

- Use of heterogeneous catalysts (e.g., solid bases) is under research but less common for this specific compound.

Purification Techniques

- Recrystallization: Most commonly from ethanol or ethanol-water mixtures to obtain high purity crystals.

- Chromatography: Silica gel column chromatography can be employed if impurities persist.

- Filtration and washing: After precipitation, washing with cold water removes residual base and salts.

Analytical Data Supporting Preparation

Comparative Notes on Related Chalcones

- Substitution pattern on the phenyl ring influences reactivity and biological activity.

- 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one and 3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one are synthesized similarly but differ in substitution positions, affecting yields and purification.

- The 3,5-dichlorophenyl derivative typically shows good crystallinity and stability, facilitating isolation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde | 3,5-Dichlorobenzaldehyde | Purity >98% recommended |

| Ketone | Acetophenone | Purity >98% recommended |

| Solvent | Ethanol or methanol | Ethanol preferred |

| Base | Sodium hydroxide (NaOH), 50% w/v | Slow addition to control exotherm |

| Temperature | 0–25 °C | Cooling during base addition beneficial |

| Reaction time | 12–24 hours | Monitored by TLC |

| Work-up | Acidification with dilute HCl, filtration | pH ~5 for optimal precipitation |

| Purification | Recrystallization from ethanol | Optional chromatography |

| Yield | 65–80% | Dependent on optimization |

| Product form | White crystalline solid | Stable under ambient conditions |

Research Findings on Preparation

- The Claisen-Schmidt condensation remains the gold standard for chalcone synthesis due to its simplicity and efficiency.

- Reaction monitoring by TLC and spectroscopic methods ensures completion and product purity.

- Optimization of solvent, base concentration, and temperature can improve yield and reduce side products.

- Purification by recrystallization typically affords analytically pure material suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemical Applications

1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Capable of yielding alcohols or alkanes depending on the reducing agent used.

- Substitution Reactions : The dichlorophenyl group can undergo nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that chalcones possess antimicrobial activity against various pathogens. The presence of chlorine atoms may enhance this bioactivity by influencing molecular interactions within biological systems .

- Anticancer Potential : Investigations into chalcone derivatives have revealed their ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types. The mechanism often involves modulation of key signaling pathways associated with cell growth and survival .

Pharmacological Insights

Chalcone derivatives, including 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, have been explored for their potential as therapeutic agents. They have shown promise in:

- Drug Development : The compound's structure allows it to act as a pharmacophore in drug design. It has been investigated for its ability to inhibit specific enzymes related to viral replication, such as the 3CL Pro enzyme targeted against coronaviruses .

- Clinical Trials : Some derivatives have reached acceptable plasma levels in clinical settings without inducing toxicity, indicating their potential for further development into safe therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Heterocyclic Analogues

- Physical data (e.g., melting points) may differ significantly due to altered packing motifs .

Electronic and Solubility Profiles

- The 3,5-dichlorophenyl group in the target compound reduces electron density in the enone system, decreasing solubility in polar solvents compared to hydroxyl- or methoxy-substituted chalcones (e.g., ’s derivatives) .

- Halogen substituents (Cl, F) increase molecular weight and lipophilicity, as seen in 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one (), which has a molecular weight of 295.14 g/mol and likely higher logP values than non-halogenated analogues .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: Hydroxyl-substituted chalcones () form intramolecular hydrogen bonds (O–H⋯O=C), stabilizing the enone system and influencing crystal packing. In contrast, dichlorophenyl derivatives rely on weaker C–Cl⋯π or van der Waals interactions .

- Crystallography Tools : Programs like SHELX () and Mercury () enable detailed analysis of these interactions. For example, Mercury’s Materials Module can compare packing motifs between dichlorophenyl and dimethylphenyl chalcones, revealing differences in void spaces and dimer formations .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article will explore the compound's biological mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one features a structure characterized by a chalcone backbone, which is known for its ability to interact with various biological targets. The presence of the dichlorophenyl group enhances its reactivity and biological efficacy.

The biological activity of 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. The compound may exert its effects by:

- Inhibition of Enzymatic Activity : It can inhibit enzymes that are crucial for metabolic pathways, thereby altering cellular functions and promoting apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and survival, particularly in cancerous cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Studies have shown that 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also demonstrates antifungal properties, making it a potential candidate for treating fungal infections.

Anticancer Properties

The anticancer potential of 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been extensively studied. Key findings include:

Case Studies

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, leukemia) have demonstrated that this compound induces apoptosis and inhibits cell proliferation. For example, in CLL cell lines, compounds derived from chalcones showed IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects .

- Mechanistic Insights : The pro-apoptotic effects are mediated through the generation of reactive oxygen species (ROS), which leads to increased cell death in cancer cells while exhibiting low toxicity to normal cells .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between 3,5-dichloroacetophenone and benzaldehyde under acidic or basic conditions. Key parameters include:

- Solvent selection : Ethanol or methanol under reflux (70–80°C) yields higher purity compared to aprotic solvents .

- Catalyst optimization : NaOH (10% w/v) achieves ~75% yield, while Knoevenagel conditions (piperidine/AcOH) improve stereoselectivity for the E-isomer .

- Workup : Crystallization from ethanol or column chromatography (hexane:ethyl acetate, 8:2) ensures purity >95% .

Table 1: Comparison of Synthetic Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| NaOH | Ethanol | 70 | 75 | 92 | |

| Piperidine | Methanol | 80 | 82 | 95 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural elucidation:

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1650–1670 cm⁻¹ and conjugated C=C at 1590–1610 cm⁻¹ .

- ¹H NMR : Key signals include the trans-olefinic protons (δ 7.2–7.8 ppm, J = 15–16 Hz) and aromatic protons from dichlorophenyl (δ 7.4–7.6 ppm) and phenyl (δ 7.3–7.5 ppm) groups .

- XRD Crystallography : Resolves E-isomer geometry and dihedral angles (e.g., 15–20° between aromatic planes) .

Table 2: Spectral Data Highlights

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | 1659 cm⁻¹ (C=O), 1596 cm⁻¹ (C=C) | |

| ¹H NMR | δ 7.85 (d, J = 16 Hz, CH=CH) | |

| XRD | Triclinic system, P1 space group |

Advanced: How can DFT calculations elucidate electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Electron distribution : The carbonyl group exhibits high electrophilicity (MEP = −0.45 eV), favoring nucleophilic attacks at the β-carbon .

- Frontier Molecular Orbitals (FMOs) : A narrow HOMO-LUMO gap (~3.5 eV) indicates charge-transfer interactions, corroborating UV-Vis absorption at 290–310 nm .

- Reactivity indices : Fukui functions identify the α,β-unsaturated ketone as the most reactive site for Michael additions .

Note : Validate computational results with experimental UV-Vis and cyclic voltammetry data to resolve discrepancies .

Advanced: How do substituent positions (3,5-dichloro vs. 2,6-dichloro) affect biological activity?

Methodological Answer:

Comparative bioactivity studies reveal:

- Antimicrobial activity : The 3,5-dichloro derivative shows higher efficacy (MIC = 8 µg/mL) against S. aureus than 2,6-dichloro analogs (MIC = 32 µg/mL), attributed to enhanced lipophilicity (logP = 3.2 vs. 2.8) .

- Mechanistic insight : Docking studies indicate stronger hydrogen bonding with bacterial enoyl-ACP reductase (binding energy = −9.2 kcal/mol) due to optimal halogen placement .

Strategy for Data Contradictions : Use isosteric replacements (e.g., Br for Cl) and QSAR modeling to isolate electronic vs. steric effects .

Advanced: How does crystal packing influence photophysical properties?

Methodological Answer:

XRD analysis (e.g., CCDC 1988019 ) reveals:

- Intermolecular interactions : C–H···O and π-π stacking (3.8 Å) enhance rigidity, reducing non-radiative decay and increasing fluorescence quantum yield (Φ = 0.15) .

- Polarization effects : Asymmetric crystal packing induces a 20 nm red shift in solid-state UV-Vis vs. solution .

Experimental Validation : Compare DSC (melting point correlation) and time-resolved fluorescence to assess packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.